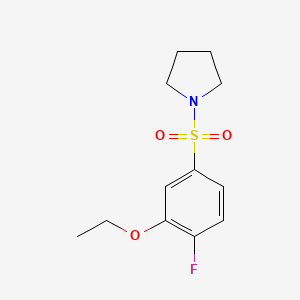

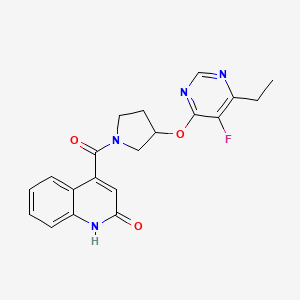

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(p-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(p-tolyl)urea, also known as DTU, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. DTU is a urea derivative that has been extensively studied for its biological and pharmacological properties.

Scientific Research Applications

Stereoselective Synthesis and Biological Interactions

- Stereoselective Synthesis of Active Metabolites : A study detailed the stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, showcasing the compound's importance in the development of cancer therapeutics through precise molecular engineering (Chen et al., 2010).

Molecular Stability and Interaction

- Thermodynamic Compensation in Marine Organisms : Research on urea-methylamine mixtures as osmolytes in marine organisms highlights their role in stabilizing proteins against environmental stresses, indicating the compound's relevance in understanding protein stability (Lin & Timasheff, 1994).

Inhibition and Complexation Studies

- Glycolic Acid Oxidase Inhibition : An investigation into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives demonstrated their potential as inhibitors for glycolic acid oxidase, offering insights into treatments for conditions like Primary Hyperoxaluria (Rooney et al., 1983).

Anion Binding and Sensing

- Anion Receptors and Sensing : Studies on acyclic molecules containing amides, ureas, and pyrrole groups have shown effectiveness in anion binding, suggesting applications in sensing and recognition technologies (Gale, 2006).

Corrosion Inhibition

- Corrosion Inhibition on Mild Steel : Research into Mannich bases as corrosion inhibitors for mild steel surfaces in acidic environments demonstrates the chemical's utility in protecting industrial materials, thereby extending their lifespan and reducing maintenance costs (Jeeva et al., 2015).

properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-methylphenyl)-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-14-8-10-16(11-9-14)21-19(23)22(18-7-4-12-20-18)17-6-3-5-15(2)13-17/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGWSVFTYHDKRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2,5-diethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2867610.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2867614.png)

![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2867622.png)

![2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B2867624.png)

![N-(2,6-dimethoxypyrimidin-4-yl)-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzenesulfonamide](/img/structure/B2867625.png)

![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2867626.png)

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(3-methoxyphenyl)-1-methylurea](/img/structure/B2867629.png)

![2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2867630.png)